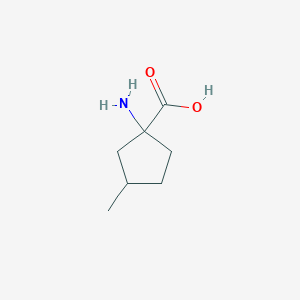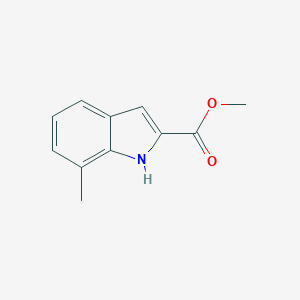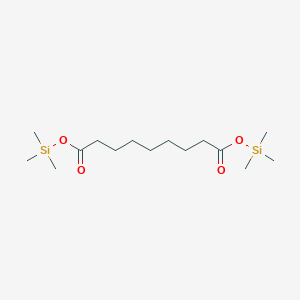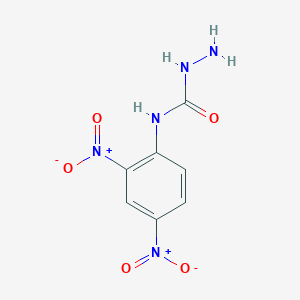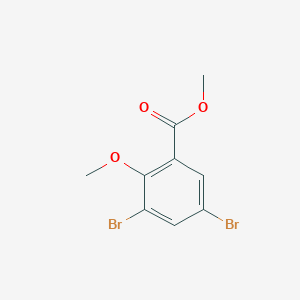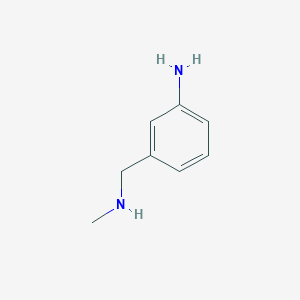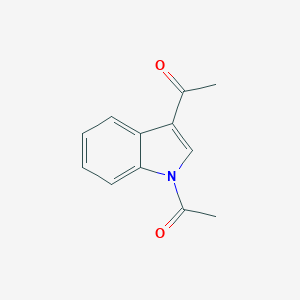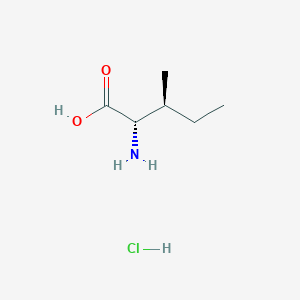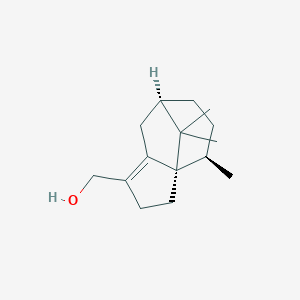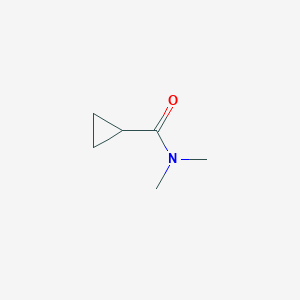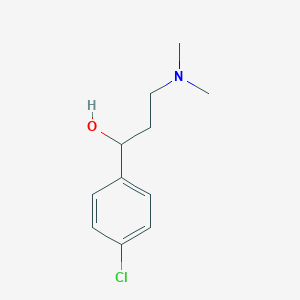![molecular formula C16H38O6Si4 B099495 Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate CAS No. 18602-86-3](/img/structure/B99495.png)
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate (BTMSS) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of succinic acid and is often used as a reagent in organic synthesis. In recent years, BTMSS has gained attention for its potential as a tool in biochemical and physiological research.
作用機序
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate is thought to work by reacting with certain functional groups on molecules, such as alcohols and amines, to form stable adducts. This reaction can be used to protect these functional groups during chemical reactions and can also be used to selectively modify specific molecules.
生化学的および生理学的効果
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and to protect cells against oxidative stress.
実験室実験の利点と制限
One advantage of using Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in lab experiments is its ability to selectively modify specific molecules. This can be useful in studying the function of specific enzymes or other biological molecules. However, one limitation of using Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate is that it can be difficult to remove from reaction mixtures, which can complicate downstream analysis.
将来の方向性
There are many potential future directions for the use of Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in scientific research. One area of interest is the development of new methods for the analysis of metabolites in biological samples, which could have important applications in the diagnosis and treatment of diseases. Another area of interest is the use of Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in the synthesis of complex organic molecules, which could have important applications in the development of new drugs and materials. Additionally, the use of Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in the study of enzyme-catalyzed reactions could lead to new insights into the mechanisms of these important biological processes.
合成法
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate can be synthesized through a multi-step process that involves the reaction of succinic anhydride with trimethylsilyl chloride to form the intermediate bis(trimethylsilyl) succinate. This intermediate is then reacted with trimethylsilyl triflate to produce Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate.
科学的研究の応用
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate has been used in a variety of scientific research applications, including the synthesis of complex organic molecules and the study of enzyme-catalyzed reactions. It has also been used as a tool for the analysis of metabolites in biological samples.
特性
CAS番号 |
18602-86-3 |
|---|---|
製品名 |
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate |
分子式 |
C16H38O6Si4 |
分子量 |
438.8 g/mol |
IUPAC名 |
bis(trimethylsilyl) 2,3-bis(trimethylsilyloxy)butanedioate |
InChI |
InChI=1S/C16H38O6Si4/c1-23(2,3)19-13(15(17)21-25(7,8)9)14(20-24(4,5)6)16(18)22-26(10,11)12/h13-14H,1-12H3 |
InChIキー |
LPQBQHQEJJCWBZ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(C(C(=O)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)OC(C(C(=O)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




